molecular formula C15H20N2O2S B13935902 5-Cyclohexylethyl-5-(2-thienyl) hydantoin CAS No. 64011-58-1

5-Cyclohexylethyl-5-(2-thienyl) hydantoin

Cat. No.: B13935902
CAS No.: 64011-58-1
M. Wt: 292.4 g/mol
InChI Key: YXVQHBULBXLMFC-UHFFFAOYSA-N
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Description

5-Cyclohexylethyl-5-(2-thienyl) hydantoin is a disubstituted hydantoin derivative characterized by a cyclohexylethyl group and a 2-thienyl moiety at the 5-position of the hydantoin ring. This compound is part of a broader class of hydantoins studied for their anticonvulsant properties, with structural modifications aimed at optimizing pharmacokinetic and pharmacodynamic profiles . Synthesis typically involves condensation reactions of ketones (e.g., cyclohexylethyl-(2-thienyl) ketone) with cyanide and ammonium carbonate, yielding moderate to high purity products after recrystallization .

Properties

CAS No.

64011-58-1

Molecular Formula

C15H20N2O2S

Molecular Weight

292.4 g/mol

IUPAC Name

5-(2-cyclohexylethyl)-5-thiophen-2-ylimidazolidine-2,4-dione

InChI

InChI=1S/C15H20N2O2S/c18-13-15(17-14(19)16-13,12-7-4-10-20-12)9-8-11-5-2-1-3-6-11/h4,7,10-11H,1-3,5-6,8-9H2,(H2,16,17,18,19)

InChI Key

YXVQHBULBXLMFC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC2(C(=O)NC(=O)N2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

The synthesis of 5-Cyclohexylethyl-5-(2-thienyl) hydantoin can be achieved through several synthetic routes. One common method involves the Bucherer-Bergs reaction, which is a multicomponent reaction involving an aldehyde or ketone, potassium cyanide, and ammonium carbonate in aqueous ethanol . This reaction produces hydantoins efficiently and is widely used for the preparation of 5-substituted and 5,5-disubstituted hydantoins.

Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include controlling temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

5-Cyclohexylethyl-5-(2-thienyl) hydantoin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.

For example, oxidation of the thienyl group can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl groups can yield corresponding alcohols. Substitution reactions can introduce different functional groups onto the hydantoin ring, leading to a variety of derivatives with potentially different properties and applications.

Mechanism of Action

The mechanism of action of 5-Cyclohexylethyl-5-(2-thienyl) hydantoin involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in disease processes. For example, some hydantoin derivatives are known to inhibit voltage-gated sodium channels, which can reduce neuronal excitability and prevent seizures .

The exact molecular targets and pathways for this compound are still under investigation, but its structure suggests potential interactions with various proteins and enzymes, leading to diverse biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The substituents at the 5-position significantly influence physical properties such as melting point and solubility. A comparison of key derivatives is summarized below:

Compound Melting Point (°C) Synthesis Yield (%) Key Substituents
5-Methyl-5-(2-thienyl) 178.3–179 62 Methyl
5-Cyclohexyl-5-(2-thienyl) 244–245 71 Cyclohexyl
5-Phenyl-5-(2-thienyl) 256–250 56 Phenyl
5-(4-Methylcyclohexyl)-5-(4-methylphenyl) 234–235 55 4-Methylcyclohexyl, 4-methylphenyl
5-Cyclohexylethyl-5-(2-thienyl) 244–245 ~70 (estimated) Cyclohexylethyl

Key Observations:

  • Cyclohexyl vs. Alkyl/Aryl Groups: Cyclohexyl-containing derivatives (e.g., 5-cyclohexyl and 5-cyclohexylethyl) exhibit higher melting points (>240°C) compared to alkyl (methyl, ~178°C) or aryl (phenyl, ~250°C) analogs, suggesting enhanced crystalline stability due to steric bulk and rigidity .
  • Synthesis Efficiency: Yields for cyclohexyl derivatives (~55–71%) are comparable to phenyl-substituted hydantoins but lower than simpler alkyl analogs (e.g., methyl, 62%) .
Anticonvulsant Potential

5-Cyclohexylalkyl-5-(2-thienyl) hydantoins, including the cyclohexylethyl variant, were developed to investigate the impact of carbon chain length on anticonvulsant efficacy. Cyclohexylethyl's extended chain may improve lipid solubility, enhancing CNS bioavailability compared to shorter-chain analogs like 5-methyl or 5-cyclohexyl derivatives .

Cytotoxic and Antiproliferative Effects
  • 3-Cyclohexyl-5-phenyl hydantoin (5g): Demonstrated potent cytotoxicity against cervical (HeLa, IC₅₀ = 5.4 µM) and breast (MCF-7, IC₅₀ = 2 µM) carcinoma cells but also affected normal fibroblasts (WI 38), limiting therapeutic utility .
Antibacterial Activity
  • Thienyl-1,2,4-triazoles (e.g., Compound 9a): Exhibited broad-spectrum antibacterial activity (Gram-positive and Gram-negative), contrasting with 5-cyclohexylethyl derivatives, which are primarily anticonvulsant-focused .
  • 5-Dialkylaminomethylhydantoins: Showed moderate activity against Gram-positive bacteria, highlighting the role of polar substituents (e.g., aminomethyl groups) in targeting bacterial membranes .

Biological Activity

5-Cyclohexylethyl-5-(2-thienyl) hydantoin, a compound belonging to the hydantoin class, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound can be characterized by its molecular formula C13H15N2OSC_{13}H_{15}N_{2}OS and a molecular weight of 247.34 g/mol. The compound features a hydantoin core substituted with cyclohexylethyl and thienyl groups, which may influence its biological activity.

PropertyValue
Molecular FormulaC13H15N2OSC_{13}H_{15}N_{2}OS
Molecular Weight247.34 g/mol
IUPAC NameThis compound

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic effects:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , particularly against specific bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have explored the anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines, including breast and colon cancers. The compound appears to disrupt cellular signaling pathways, leading to increased rates of programmed cell death.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties . In animal models of neurodegenerative diseases, it has been observed to reduce oxidative stress and inflammation in neuronal tissues, indicating potential for treating conditions like Alzheimer's disease.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism and signaling pathways.
  • Receptor Modulation : It could interact with various receptors, altering their activity and affecting downstream signaling cascades.
  • DNA Interaction : There is potential for the compound to bind DNA, influencing gene expression and cellular functions.

Case Studies

Case studies have been instrumental in elucidating the biological activities of this compound:

  • Antimicrobial Efficacy Study : A study conducted on bacterial strains such as Staphylococcus aureus demonstrated that the compound inhibited growth at concentrations as low as 10 µg/mL. This suggests significant antimicrobial potential worth exploring further for clinical applications.
  • Cancer Cell Line Analysis : In a comparative study involving breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating strong anticancer activity.
  • Neuroprotection in Animal Models : Research involving mice subjected to induced oxidative stress showed that administration of the compound significantly reduced markers of inflammation and neuronal damage compared to control groups.

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